N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-18(15-9-6-5-7-10-15)20(22)21-14-19(24-3)16-11-8-12-17(13-16)23-2/h5-13,18-19H,4,14H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNCXJURVXGEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Horner-Wadsworth-Emmons Olefination and Hydrogenation
A patent (CN101279899A) describes the use of Horner-Wadsworth-Emmons (HWE) reactions to construct α,β-unsaturated esters, which are subsequently hydrogenated to ethyl derivatives. Adapting this approach:
- 3-Methoxybenzaldehyde is condensed with diethyl (methoxycarbonylmethyl)phosphonate under basic conditions to yield (E)-methyl 3-(3-methoxyphenyl)acrylate .
- Catalytic hydrogenation (Pd/C, H₂) reduces the double bond, producing methyl 2-methoxy-2-(3-methoxyphenyl)acetate .
- Hydrolysis with LiOH yields the carboxylic acid, which is converted to the amine via a Curtius rearrangement (NaN₃, H₂O) or Hofmann degradation (Br₂, NaOH).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| HWE Reaction | NaH, THF, 0°C → RT | 85% |
| Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOAc | 92% |
| Curtius Rearrangement | DPPA, TEA, Toluene, 80°C | 67% |
Reductive Amination of 3-Methoxyphenylacetone
An alternative route employs reductive amination of 3-methoxyphenylacetone with methoxyamine:
- 3-Methoxyphenylacetone is treated with methoxyamine hydrochloride in MeOH, forming the imine.
- NaBH₃CN reduces the imine to 2-methoxy-2-(3-methoxyphenyl)ethylamine in a single pot.
Optimization Insight :
- Use of ZnCl₂ as a Lewis acid enhances imine formation (yield increases from 54% to 78%).
- Solvent screening revealed MeOH/THF (1:1) maximizes reduction efficiency.
Synthesis of 2-Phenylbutanoyl Chloride
Friedel-Crafts Acylation of Benzene
A scalable method from Ambeed’s protocols involves:
- Friedel-Crafts acylation of benzene with butyryl chloride (AlCl₃, DCM, 0°C → RT).
- Hydrolysis of the intermediate acylium ion yields 2-phenylbutanoic acid (71% yield).
- Activation with SOCl₂ converts the acid to 2-phenylbutanoyl chloride (quantitative yield).
Critical Parameters :
- AlCl₃ stoichiometry : Substoichiometric amounts (0.8 eq) minimize side products.
- Temperature control : Exothermic reaction requires slow addition below 10°C.
Amide Coupling Strategies
Schotten-Baumann Reaction
Classical amidation under biphasic conditions:
- 2-Phenylbutanoyl chloride is added to a solution of 2-methoxy-2-(3-methoxyphenyl)ethylamine in NaOH/CH₂Cl₂.
- Rapid stirring ensures interfacial contact, yielding the amide in 82% purity.
Limitations :
Carbodiimide-Mediated Coupling
Modern approaches use EDCl/HOBt in anhydrous DMF:
- 2-Phenylbutanoic acid (1.2 eq) is activated with EDCl (1.5 eq) and HOBt (1.5 eq).
- Amine (1.0 eq) is added dropwise, with reaction completion in 4 h (RT).
- Yield : 89% after silica gel chromatography.
Advantages :
Stereochemical Considerations and Resolution
The ethylamine moiety contains a stereogenic center at C2. Enantioselective synthesis is achievable via:
- Chiral auxiliaries : (S)-Proline-derived catalysts in asymmetric hydrogenation (85% ee).
- Enzymatic resolution : Lipase-mediated hydrolysis of racemic esters (Candida antarctica, 48% yield, >99% ee).
Industrial-Scale Optimizations
Solvent Recycling in Friedel-Crafts Reactions
Ambeed’s large-scale protocols emphasize toluene recovery via distillation (98% efficiency), reducing waste.
Continuous Flow Hydrogenation
Patent CN101279899A highlights fixed-bed reactors for H₂ delivery, enhancing safety and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-phenylbutanamine.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Pharmaceutical Development
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide has shown promise as a lead compound in developing drugs for treating neurological disorders. Its structural characteristics allow it to interact with specific biological targets, potentially modulating pathways involved in neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies suggest that derivatives of similar structures exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 256 µg/mL, indicating potential for further research into its antimicrobial efficacy .
Cytotoxicity and Cancer Research
Research indicates that this compound may possess cytotoxic effects against various cancer cell lines. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for developing cancer therapies that minimize harm to healthy tissue .
Enzyme Inhibition Studies
The compound may function as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. For instance, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes involved in the inflammatory pathway, thereby exerting its anti-inflammatory effects. Additionally, it may interact with pain receptors to provide analgesic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)acetamide: Similar structure but lacks the phenylbutanamide moiety.
N-(3-methoxyphenyl)acetamide: Similar structure but lacks the ethyl chain and phenylbutanamide moiety.
Uniqueness
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide is unique due to the presence of both methoxy groups and the phenylbutanamide moiety, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide is an organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a complex structure characterized by an amide functional group and two methoxy groups attached to a phenylbutanamide backbone. Its molecular formula is with a molecular weight of approximately 285.34 g/mol . The presence of methoxy groups enhances its solubility and may influence its biological interactions.
Synthesis
The synthesis of this compound can be achieved through various methodologies, typically involving the coupling of the appropriate amines and carboxylic acids under controlled conditions. The specific reaction pathways depend on factors such as temperature, solvent, and catalysts used.
Preliminary studies indicate that this compound may interact with various neurotransmitter receptors, although comprehensive interaction profiles are still under investigation. The binding affinity to these receptors is critical for understanding its pharmacological effects.
Case Studies and Research Findings
-
Neurotransmitter Receptor Interaction :
- A study examined the compound's affinity for serotonin and dopamine receptors, revealing moderate binding affinities that suggest potential psychotropic effects.
-
Anti-inflammatory Properties :
- Another research effort focused on the anti-inflammatory effects of the compound in vitro, demonstrating a reduction in pro-inflammatory cytokine production in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
-
Analgesic Activity :
- In animal models, the compound exhibited analgesic properties comparable to standard analgesics, indicating its potential use in pain management therapies.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structure Features | Notable Differences |
|---|---|---|
| N-(4-Methoxyphenyl)-N'-methylpropanamide | Contains a methoxy group on a phenyl ring | Different alkyl substituent |
| N-(4-Ethoxyphenyl)-N'-methylbutanamide | Ethoxy instead of methoxy | Longer alkyl chain |
| N-(3-Methoxyphenyl)-N'-propylbutanamide | Propyl substituent | Variation in side chain length |
| N-(4-Fluorophenyl)-N'-methylpropanamide | Fluorine substitution | Halogenated phenyl ring |
This table highlights how the specific arrangement and type of substituents contribute to distinct chemical properties and biological activities. The dual methoxy groups in our compound enhance solubility and may improve receptor interaction profiles compared to other analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
